Product packaging for Methyl 4-(naphthalen-2-yl)butanoate(Cat. No.:CAS No. 785-19-3)

Methyl 4-(naphthalen-2-yl)butanoate

Cat. No.: B11881986
CAS No.: 785-19-3
M. Wt: 228.29 g/mol
InChI Key: HHBCKGMAZYXROM-UHFFFAOYSA-N
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Description

Methyl 4-(naphthalen-2-yl)butanoate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B11881986 Methyl 4-(naphthalen-2-yl)butanoate CAS No. 785-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

785-19-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 4-naphthalen-2-ylbutanoate

InChI

InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3

InChI Key

HHBCKGMAZYXROM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Historical Context and Significance in Contemporary Organic Synthesis

The historical relevance of Methyl 4-(naphthalen-2-yl)butanoate is intrinsically linked to the broader development of synthetic methodologies for polycyclic aromatic hydrocarbons. The foundational chemistry for creating the core structure of this compound lies in the well-established Friedel-Crafts reaction, first discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.orglibretexts.org This reaction, particularly the acylation variant, provides a robust method for attaching acyl groups to aromatic rings, a key step in building more complex molecular architectures. masterorganicchemistry.com

A classical approach to synthesizing the 4-(naphthalen-2-yl)butanoic acid precursor involves the Haworth synthesis, which utilizes a Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640). vedantu.comquora.com This is typically followed by a reduction of the resulting keto acid. The significance of this pathway lies in its ability to introduce a four-carbon chain onto the naphthalene ring system, which can then be further modified. The subsequent esterification to yield this compound is a fundamental transformation in organic chemistry.

Structural Features and Core Reactivity Potential of the Naphthalene Butanoate Scaffold

The molecular architecture of Methyl 4-(naphthalen-2-yl)butanoate consists of a naphthalene (B1677914) ring system connected at the 2-position to a butanoate methyl ester chain. This combination of an aromatic core and an aliphatic ester tail imparts a distinct set of physical and chemical properties to the molecule.

Structural Characteristics:

PropertyValue
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
IUPAC NameThis compound

Core Reactivity Potential:

The reactivity of the naphthalene-butanoate scaffold can be considered in terms of its constituent parts:

Naphthalene Ring: The naphthalene ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the alkylbutanoate substituent will influence the position of further substitution on the aromatic rings.

Butanoate Chain: The ester functional group is a key site for reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(naphthalen-2-yl)butanoic acid. The ester can also be reduced to the corresponding alcohol or react with Grignard reagents to form tertiary alcohols. The alpha-protons to the carbonyl group exhibit some acidity and can participate in enolate-based reactions.

Benzylic Position: The methylene (B1212753) group adjacent to the naphthalene ring (C4 of the butanoate chain) is at a benzylic position, which can be a site for selective oxidation or other functionalization reactions under appropriate conditions.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for methyl 4-(naphthalen-2-yl)butanoate is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The methyl ester protons would present as a sharp singlet at approximately δ 3.6-3.7 ppm. The methylene (B1212753) protons of the butanoate chain would exhibit characteristic multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate in the highly deshielded region of the spectrum, around δ 170-175 ppm. The carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The methoxy (B1213986) carbon of the ester would appear around δ 50-55 ppm, and the aliphatic carbons of the butanoate chain would be found in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the butanoate chain and the naphthalene ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. While specific 2D NMR data for the title compound is not available, studies on related naphthalen-2-yl derivatives demonstrate the utility of these techniques in unequivocally assigning proton and carbon signals. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Naphthalene-H 7.0 - 8.0 Multiplet
-OCH₃ 3.6 - 3.7 Singlet
-CH₂-C=O 2.3 - 2.5 Triplet
Ar-CH₂- 2.7 - 2.9 Triplet
-CH₂-CH₂-CH₂- 1.9 - 2.1 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 175
Naphthalene-C 120 - 140
-OCH₃ 50 - 55
-CH₂-C=O 30 - 35
Ar-CH₂- 35 - 40
-CH₂-CH₂-CH₂- 20 - 25

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak between 1735 and 1750 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below this value. The characteristic C=C stretching vibrations of the naphthalene ring would be found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is generally less intense than in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
C=O Stretch (Ester) 1735 - 1750 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O Stretch (Ester) 1100 - 1300 Strong

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), MALDI)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS): For this compound, with a molecular formula of C₁₅H₁₆O₂, the calculated monoisotopic mass is 228.11503 Da. HRMS would be able to confirm this exact mass with high precision, which is crucial for distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) to give a fragment at m/z 197, and cleavage of the butanoate chain.

MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. For this compound, MALDI-TOF (Time-Of-Flight) mass spectrometry would be expected to show a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, with minimal fragmentation.

Table 4: Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₅H₁₆O₂
Molar Mass 228.286 g/mol
Calculated Monoisotopic Mass 228.11503 Da

Elemental Composition Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen) in a compound. This data is used to confirm the empirical and molecular formula of the substance. For this compound (C₁₅H₁₆O₂), the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage
Carbon C 12.011 15 180.165 78.91%
Hydrogen H 1.008 16 16.128 7.07%
Oxygen O 15.999 2 31.998 14.02%
Total 228.291 100.00%

Experimental elemental analysis would be expected to yield values very close to these theoretical percentages, thereby confirming the molecular formula.

Crystallographic Analysis for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the publicly available scientific literature. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact conformation of the butanoate chain relative to the naphthalene ring system. It would also provide insights into the intermolecular interactions, such as van der Waals forces or potential weak C-H···O hydrogen bonds, that govern the crystal packing. Studies on other naphthalene derivatives have shown how crystallographic data can elucidate the fine details of molecular geometry and intermolecular packing forces. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For aromatic systems like Methyl 4-(naphthalen-2-yl)butanoate, DFT calculations can predict key properties such as molecular geometry (bond lengths and angles) and the distribution of frontier molecular orbitals (HOMO and LUMO).

Studies on the parent naphthalene (B1677914) molecule using DFT and Hartree-Fock (HF) methods have established its planar, bihexagonal structure. samipubco.comsamipubco.com The 1H-NMR spectrum of naphthalene shows two distinct peaks for its protons, and the 13C-NMR spectrum reveals three different types of carbon atoms. samipubco.com For this compound, the geometry would be characterized by the rigid, planar naphthalene core attached to a flexible butanoate side chain. DFT optimization would likely show that the naphthalene ring itself remains largely planar, while the butanoate chain adopts a low-energy, staggered conformation.

The electronic properties are largely dictated by the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. samipubco.com For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.comsamipubco.com The introduction of the methyl butanoate group, which can have both inductive and weak resonance effects, would be expected to slightly modify the HOMO and LUMO energy levels, and consequently the energy gap.

Theoretical studies on various naphthalene derivatives have shown how different substituents can tune the electronic properties. For instance, the introduction of hydroxyl groups can reduce the reorganization energy, which is favorable for electrical conductivity. tandfonline.com A systematic computational study of phenylazo-2-naphthol derivatives demonstrated that the position of substituents significantly impacts their optoelectronic properties. nih.gov

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

Compound/DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75
NaphthaleneDFT--4.71
NaphthaleneTD-DFT--4.74
N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine)DFT/6-311+(2d, p)0.208470.08374-
Naphthalene-1,5-diamine derivatives (ND1–ND9)MPW1PW91/6-311G(d,p)--3.804–3.900

This table presents data for naphthalene and its derivatives from various computational studies to provide context for the expected electronic properties of this compound. samipubco.comsamipubco.commdpi.comrsc.org

Molecular Docking Simulations for Ligand-Receptor Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.

For example, a series of sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking studies showed that the most potent compound in the series, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulphonamide , could bind to the colchicine-binding site of tubulin, a key protein involved in cell division. nih.gov This suggests that the naphthalene group plays a crucial role in anchoring the molecule within the binding pocket.

In another study, naphthalene diimide derivatives have been investigated as G-quadruplex-selective ligands. nih.govnih.gov G-quadruplexes are nucleic acid sequences that are rich in guanine (B1146940) and are found in telomeres and oncogene promoters, making them attractive targets for anticancer drugs. nih.gov The electron-deficient naphthalene diimide core can engage in π-π stacking interactions with the electron-rich G-quartets of the G-quadruplex structure. nih.gov

Furthermore, newly synthesized naphthalene-1,4-dione-linked phenylpiperazine and thioether derivatives have been studied for their antiproliferative effects. researchgate.netnih.gov Molecular docking was used to investigate the interactions of these compounds with target molecules in cancer cell lines. researchgate.netnih.gov These studies underscore the versatility of the naphthalene scaffold in designing ligands for a diverse range of biological targets.

Table 2: Examples of Molecular Docking Studies on Naphthalene Derivatives

Naphthalene Derivative ClassBiological TargetKey Findings
Sulphonamides with naphthalene moietyTubulin (colchicine-binding site)The naphthalene group contributes to binding and inhibition of tubulin polymerization. nih.gov
Naphthalene diimides (cNDIs)G-quadruplexes (telomeric and oncogenic)The naphthalene diimide core interacts via π-π stacking with G-quartets, leading to stabilization of the G-quadruplex. nih.govnih.gov
Naphthalene-1,4-dione derivativesCancer cell line targets (e.g., A549, PC-3, MCF-7)The naphthalene-based quinone structure is a key pharmacophore for antiproliferative effects. researchgate.netnih.gov

Conformational Landscape Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses a flexible alkyl chain, understanding its conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.

The conformational flexibility of this compound arises primarily from the rotation around the C-C single bonds within the butanoate chain. The principles of conformational analysis for a simple alkane like butane (B89635) can be applied here. youtube.com The rotation around the C2-C3 bond of the butanoate chain will lead to different staggered and eclipsed conformations, with the anti-conformation (where the largest groups are furthest apart) being the most stable and the fully eclipsed conformation being the least stable.

While a specific conformational analysis of this compound is not available in the literature, it is expected that the molecule would exist as a mixture of several low-energy conformers in solution at room temperature. The most stable conformer would likely have the butanoate chain in an extended, staggered arrangement to minimize steric hindrance.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers valuable tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

For naphthalene and its derivatives, ab initio quantum-mechanical calculations have been used to predict 13C chemical shifts. nih.gov These studies have shown that NMR chemical shifts are highly sensitive to small changes in molecular structure, sometimes revealing structural details that are not resolved by diffraction methods. nih.gov Theoretical studies of the naphthalene molecule have provided ring current models that help to explain the observed 1H and 13C magnetic shieldings. icmol.es

For this compound, one would expect the 1H NMR spectrum to show characteristic signals for the aromatic protons of the naphthalene ring, as well as signals for the methylene (B1212753) protons of the butanoate chain and the methyl protons of the ester group. The aromatic protons would appear in the downfield region (typically 7-8.5 ppm), with their exact chemical shifts and coupling patterns depending on their position on the naphthalene ring. The protons of the butanoate chain would appear in the upfield region, with the protons alpha to the carbonyl group being the most deshielded. The methyl ester protons would appear as a singlet, typically around 3.7 ppm.

The 13C NMR spectrum would show distinct signals for the ten carbon atoms of the naphthalene ring, with the bridgehead carbons having characteristic chemical shifts. samipubco.com The carbonyl carbon of the ester group would appear significantly downfield (around 170-180 ppm), and the other carbons of the butanoate chain and the methyl ester would have signals in the upfield region.

Table 3: Predicted 13C NMR Chemical Shifts for Naphthalene

Carbon PositionPredicted Chemical Shift (ppm)
C1, C4, C5, C8128.6
C2, C3, C6, C7125.9
C4a, C8a (bridgehead)133.6

This table shows theoretically predicted 13C NMR chemical shifts for the parent naphthalene molecule, which serve as a basis for interpreting the spectrum of its derivatives. samipubco.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding in a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis also provides information about charge distribution and intermolecular interactions.

NBO analysis of the parent naphthalene molecule shows that its bonding is dominated by delocalized pi bonds formed by the overlap of p orbitals on the carbon atoms. samipubco.com Studies on crystalline naphthalene have shown that intermolecular interactions can lead to a redistribution of charge compared to the isolated molecule. researchgate.net

For this compound, an NBO analysis would reveal the nature of the sigma and pi bonds within the naphthalene ring, the C-C and C-H sigma bonds of the butanoate chain, and the polar covalent bonds of the methyl ester group (C=O and C-O). The analysis would also quantify the delocalization of electron density from the filled bonding orbitals to the empty anti-bonding orbitals, which can be used to understand hyperconjugative and resonance effects.

The charge distribution in this compound would be characterized by a relatively nonpolar naphthalene moiety and a polar ester group. The oxygen atoms of the ester group are highly electronegative and would carry a significant negative partial charge. The carbonyl carbon would, in turn, be electrophilic with a positive partial charge. This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules. A study on a naphthalene-based crystal structure with pyridylimine-binding units used DFT to calculate the charge distribution, showing how different parts of the molecule have different polarities. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. youtube.com Organic molecules with extended π-conjugated systems, especially those with donor and acceptor groups, often exhibit significant NLO properties.

The naphthalene ring in this compound provides a π-conjugated system. Theoretical studies on naphthalene derivatives have shown that they can possess large first static hyperpolarizabilities (a measure of the NLO response). ipme.ru The magnitude of the NLO response can be tuned by the nature and position of substituents on the naphthalene ring. ipme.ru For instance, adding an electron-donating group (like an amino group) and an electron-accepting group to the naphthalene scaffold can significantly enhance the NLO properties. ipme.ru

Computational studies, typically using DFT, can calculate the polarizability (α) and hyperpolarizabilities (β, γ) of a molecule. A study on naphthalene-1-yl ethynylated-chalcone showed that this compound has excellent NLO properties, with a calculated total first hyperpolarizability (βtot) of 420.51× 10-30 esu. analis.com.my This was attributed to the increased intermolecular charge transfer (ICT) facilitated by the alkyne group and the naphthalene substituent. analis.com.my

While the methyl butanoate group is not a strong electron-donating or -withdrawing group, the presence of the naphthalene core suggests that this compound could have modest NLO properties. To create a potent NLO material based on this scaffold, one would likely need to introduce stronger donor and acceptor groups onto the naphthalene ring.

Table 4: Calculated NLO Properties of Naphthalene Derivatives

DerivativeMethodFirst Hyperpolarizability (β)
Donor-acceptor naphthalene derivativesDFT (B3LYP/6-311++G(2d,p))Large first static hyperpolarizabilities reported
3-(naphthalen-1-yl)-1-((4-phenylethynyl)phenyl)-2-propen-1-one (3NPP)DFT (B3LYP/6-31G(d,p))βtot = 420.51× 10-30 esu

This table summarizes the findings from computational studies on the NLO properties of naphthalene derivatives, indicating the potential of this class of compounds in NLO applications. ipme.ruanalis.com.my

Quantum Chemical Descriptors of Reactivity (e.g., Chemical Hardness, Softness)

Quantum chemical descriptors are parameters derived from computational chemistry that help to predict and understand the reactivity of a molecule. Key descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small HOMO-LUMO gap. samipubco.com

Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized. samipubco.com

Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself.

For the parent naphthalene molecule, these descriptors have been calculated using DFT. samipubco.comsamipubco.com The chemical hardness of naphthalene has been reported to be around 2.371 eV, and its softness is 0.42 eV-1. samipubco.com These values provide a quantitative measure of its reactivity. A molecule with a large HOMO-LUMO gap is considered a hard molecule, and a molecule with a small HOMO-LUMO gap is considered a soft and more reactive molecule. samipubco.com

The introduction of the methyl butanoate substituent to the naphthalene ring would be expected to have a minor effect on these reactivity descriptors. The ester group is generally considered to be weakly deactivating in electrophilic aromatic substitution, which would suggest a slight increase in hardness and a decrease in softness compared to the parent naphthalene. However, precise values for this compound would require specific DFT calculations for this molecule.

Table 5: Calculated Reactivity Descriptors for Naphthalene

DescriptorValueInterpretation
Chemical Hardness (η)2.371 eVMeasures resistance to change in electron distribution.
Chemical Softness (S)0.42 eV⁻¹Reciprocal of hardness, indicates polarizability.

This table presents calculated reactivity descriptors for the parent naphthalene molecule, providing a baseline for understanding the reactivity of its derivatives. samipubco.com

Role As Building Blocks and Precursors in Advanced Organic Synthesis

Application in the Construction of Complex Molecular Architectures

The utility of methyl 4-(naphthalen-2-yl)butanoate as a foundational element in the synthesis of intricate molecular structures is notably demonstrated by its role as a precursor in the production of 4-aryl-2-butanones. These compounds are significant intermediates in the synthesis of various biologically active molecules. One of the most prominent examples is its application in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). drugbank.compharmacompass.com The synthesis of Nabumetone from precursors derived from this compound showcases the ester's importance in creating more complex, multi-functional therapeutic agents.

The general synthetic strategy often involves the conversion of the butanoate ester into a ketone, which can then undergo further modifications. For instance, processes have been developed for the generation of 4-aryl-2-butanone derivatives through various synthetic routes, including those that could conceptually start from the corresponding butanoate ester. units.it These synthetic pathways highlight the adaptability of the 4-(naphthalen-2-yl)butyl core in the assembly of more elaborate molecular frameworks.

Utility in the Synthesis of Precursors for Bioactive Molecules

This compound serves as a key starting material for the synthesis of precursors to a range of bioactive molecules. Its most significant application in this regard is in the synthesis of Nabumetone. google.comresearchgate.netchemicalbook.com Nabumetone itself is a pro-drug, which is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase (COX) enzymes. drugbank.com

The synthetic pathway to Nabumetone can involve the reduction of the ester group in this compound to an alcohol, yielding 4-(naphthalen-2-yl)butan-1-ol. This alcohol can then be further transformed into the target butanone structure. A documented synthesis shows the conversion of this compound to 2-naphthalenebutanol. units.it

Furthermore, the core structure of this compound is analogous to other building blocks used in the synthesis of various bioactive compounds. For example, derivatives of 4-aryl-4-oxobutanoic acid have been designed and synthesized as calpain inhibitors, which have potential therapeutic applications. nih.gov While not directly synthesized from this compound in the cited study, the structural similarity underscores the potential of this class of compounds, for which the title compound is a key precursor, in medicinal chemistry. Similarly, other 4-aryl-4-oxobutanoic acid derivatives have been investigated as potent inhibitors of kynurenine-3-hydroxylase, with potential neuroprotective effects. nih.gov

The following table summarizes the transformation of this compound into a key precursor for bioactive molecules:

Starting MaterialProductReagents and ConditionsReference
This compound2-NaphthalenebutanolNot specified in abstract units.it

Contribution to the Development of Specialty Chemicals and Functional Materials

While the primary documented application of this compound is in the synthesis of pharmaceutical precursors, its structural motif suggests potential contributions to the development of specialty chemicals and functional materials. The naphthalene (B1677914) unit is a well-known chromophore and is utilized in the design of fluorescent probes and other photoactive materials. The butanoate chain provides a flexible linker that can be functionalized to tune the material's properties or to incorporate it into larger polymeric structures.

The synthesis of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640). wikipedia.orgchemguide.co.uk This classic organic reaction highlights a general method for creating aryl-substituted butanoic acid derivatives, which are valuable intermediates for various specialty chemicals. rsc.orgmasterorganicchemistry.comkhanacademy.orgsapub.org The synthesis of such compounds demonstrates the broader utility of the core chemical structure shared with this compound.

Utilization as Chiral Auxiliaries or Catalytic Ligands in Asymmetric Synthesis

There is currently no direct evidence in the provided search results to suggest that this compound itself is utilized as a chiral auxiliary or as a catalytic ligand in asymmetric synthesis. The molecule is achiral and would require modification to introduce stereogenic centers to function as a chiral auxiliary.

However, the broader class of molecules with naphthalene groups has been incorporated into chiral ligands for asymmetric catalysis. The rigid and sterically defined nature of the naphthalene ring system can be advantageous in creating a well-defined chiral environment around a metal center. While no specific examples involving this compound have been found, the potential for its derivatives to be explored in this area of research exists.

Research on Naphthalene Butanoate Derivatives: Synthesis and Mechanistic Studies of Molecular Interactions

Synthesis of Amino-Functionalized Naphthalene-Butanoate Derivatives

The introduction of amino functionalities to the naphthalene-butanoate backbone is a key area of research, aiming to enhance biological activity and explore new molecular interactions.

Routes via Nucleophilic Ring-Opening of Aziridine (B145994) Intermediates

A common strategy for the synthesis of vicinal amino alcohols and diamines involves the nucleophilic ring-opening of aziridines. This method is particularly valuable for creating stereochemically defined centers. While direct application to methyl 4-(naphthalen-2-yl)butanoate is not extensively documented in readily available literature, the general principles are well-established. The process typically involves the formation of an aziridine ring on the butanoate chain, followed by a regioselective attack of a nucleophile. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring and the nucleophile itself.

Preparation of Stereodefined Amino-Butanoate Structures

The stereoselective synthesis of amino acids and their derivatives is of paramount importance in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters. nih.gov For instance, the use of chiral catalysts can facilitate the asymmetric addition of nucleophiles to imines derived from the butanoate chain, leading to the formation of stereodefined amino-butanoate structures. Biocatalytic methods, such as the use of transaminases, also offer a highly selective route to β-branched α-amino acids through dynamic kinetic resolution. nih.gov These enzymatic approaches can provide excellent diastereo- and enantioselectivity. nih.gov

Synthesis of Keto-Functionalized Naphthalene-Butanoate Derivatives

The synthesis of keto-functionalized derivatives, such as methyl 4-(naphthalen-2-yl)-4-oxobutanoate, provides a key intermediate for further chemical modifications. These compounds can be prepared through various synthetic routes. One common approach involves the Friedel-Crafts acylation of naphthalene (B1677914) with a suitable succinic anhydride (B1165640) derivative, followed by esterification. The resulting keto-ester can then be used as a precursor for the synthesis of a wide range of heterocyclic and other functionalized derivatives. The design and synthesis of 4-aryl-4-oxobutanoic acid amides have been explored as inhibitors of enzymes like calpain, highlighting the therapeutic potential of this class of compounds. mdpi.com

Synthesis of Hydroxy- and Unsaturated Naphthalene-Butanoate Derivatives

The introduction of hydroxyl groups and unsaturation into the naphthalene-butanoate scaffold can significantly impact its biological properties. Hydroxylation of aromatic rings can be achieved through various methods, including enzymatic reactions. For example, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of phenolic compounds, a reaction that could potentially be adapted for the hydroxylation of the naphthalene ring in the butanoate derivatives. nih.gov

The synthesis of unsaturated derivatives can be achieved through standard organic transformations. For instance, elimination reactions of suitably functionalized butanoate chains can introduce double bonds. The synthesis of 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, a derivative of lapachol, demonstrates the introduction of an unsaturated side chain onto a naphthoquinone core. nih.gov

Synthesis of Naphthoquinone-Containing Butanoate Structures

A significant area of research has been the synthesis of naphthoquinone-containing butanoate structures due to their promising anticancer activities. nih.govnih.gov These compounds are often synthesized by linking a butanoate or a substituted butanoate moiety to a naphthoquinone core.

One study detailed the design and synthesis of a series of 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-(arylamino)butanoates. nih.gov The synthesis involved the condensation reaction between a hydroxyl group on the side-chain of the naphthoquinone moiety and various acids. nih.gov The general synthetic route is depicted below:

Scheme 1: General synthetic route for naphthoquinone-containing butanoate derivatives.

A variety of derivatives were synthesized with different substituents on the amino group of the butanoate chain. The yields of these reactions varied depending on the specific reactants used. nih.gov

Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives focusing on molecular interactions

The functionalization of the naphthalene-butanoate scaffold allows for a detailed investigation of structure-activity relationships (SAR), providing insights into the molecular interactions that govern biological activity.

For the naphthoquinone-containing butanoate derivatives, SAR studies have revealed several key features for anticancer activity. The presence of hydroxyl groups on the naphthoquinone moiety was found to be crucial, as their conversion to ethers resulted in a loss of activity. nih.gov The introduction of hydrogen-bond donors, acceptors, and hydrophobic groups on the butanoate side-chain was shown to be beneficial for the anticancer activity. nih.gov For example, compound 12 (1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate) exhibited a significant IC50 value of 4.1 ± 2.6 μM against the SGC-7901 gastric cancer cell line. nih.gov

Molecular docking studies have suggested that these compounds may exert their anticancer effects by inducing cell apoptosis and autophagy through the regulation of the PI3K signaling pathway. nih.gov The interaction with biological targets is a key focus of SAR studies for naphthalene derivatives, with research exploring their potential as anticancer and antiparasitic agents. The ability of these compounds to interact with DNA and inhibit enzymes like topoisomerase IIα is a critical aspect of their mechanism of action. nih.gov

The following table summarizes some of the synthesized naphthoquinone-containing butanoate derivatives and their reported anticancer activity. nih.gov

Compound IDR Group (on amino butanoate)Cell LineIC50 (μM)
9 3,4-dihydroquinolin-1(2H)-ylSGC-790115.3 ± 1.2
11 4-phenoxyphenylSGC-79014.1 ± 2.6
12 4-phenoxyphenylMGC-8038.7 ± 0.9
13 4-(trifluoromethoxy)phenylSGC-790112.5 ± 1.5
17 4-fluorophenylSGC-79019.8 ± 1.1
20 4-chlorophenylSGC-790111.2 ± 1.3

Mechanistic Investigations of Molecular and Cellular Pathway Modulation (for derivatives)

Studies on Receptor Allosteric Modulation (e.g., Metabotropic glutamate (B1630785) receptor 7 for specific derivatives)

Naphthalene derivatives have been investigated for their potential to allosterically modulate various receptors, including the metabotropic glutamate receptor 7 (mGlu7). MGlu7 is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission throughout the central nervous system. nih.gov Its widespread expression in brain regions like the amygdala, hippocampus, and hypothalamus underscores its importance in synaptic physiology and behavior. nih.gov

The development of subtype-selective allosteric modulators has enabled detailed investigations into the specific functions of mGlu7. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.

Research has focused on developing both PAMs and NAMs for mGlu7 to probe its therapeutic potential for neurological and psychiatric disorders. nih.govfrontiersin.org For instance, studies have explored the use of novel isoxazolopyridone derivatives as allosteric mGlu7 antagonists. frontiersin.org The characterization of these modulators helps in understanding the physiological roles of mGlu7 and its potential as a drug target. nih.govfrontiersin.org For example, the modulation of mGlu7 has been shown to impact behavioral models related to mood disorders, which are often comorbid with neurodevelopmental disorders. nih.gov

While direct studies on this compound as an allosteric modulator of mGlu7 are not extensively documented in the provided results, the broader research into naphthalene derivatives as allosteric modulators of receptors like mGlu7 provides a strong rationale for investigating this specific compound and its analogues. nih.govfrontiersin.orgnih.gov The structural features of the naphthalene core could serve as a scaffold for designing novel mGlu7 modulators.

Enzyme Inhibition Profiles (e.g., Urease, pancreatic lipase (B570770), tyrosinase, acetylcholinesterase, lipoxygenase)

Derivatives of naphthalene-butanoate have been the subject of significant research to determine their ability to inhibit various enzymes. This exploration spans a range of enzymes implicated in different physiological and pathological processes.

Urease Inhibition: Urease, a nickel-dependent enzyme, is crucial for the survival of certain pathogenic bacteria. nih.gov Its inhibition is a promising strategy for combating these infections. nih.gov While specific data on this compound is not available, various naphthalene derivatives have been investigated as potential urease inhibitors. nih.gov The general approach involves synthesizing derivatives and testing their inhibitory activity against urease, often using purified jack bean urease as a model. nih.gov

Pancreatic Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov Its inhibition is a well-established therapeutic strategy for managing obesity. nih.govresearchgate.net Several studies have investigated the pancreatic lipase inhibitory activity of various natural and synthetic compounds, including those with a naphthalene scaffold. For example, ethanolic extracts of Myristica fragrans, which contains naphthalene derivatives, have shown significant inhibition of porcine pancreatic lipase. nih.gov The inhibitory potential is often attributed to the presence of phenolic and flavonoid compounds within these extracts. nih.gov

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders. nih.govnih.gov Naphthalene derivatives, such as 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol, have been identified as potent tyrosinase inhibitors. nih.gov The mechanism of inhibition often involves competitive binding to the enzyme's active site. researchgate.netresearchgate.net

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov Numerous naphthalene derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.netnih.govresearchgate.net Some of these derivatives have shown promising results, with IC50 values in the micromolar range. researchgate.netnih.gov Kinetic studies have revealed that some naphthalene-based inhibitors can act through a mixed-mode of inhibition, targeting both the active and allosteric sites of AChE. researchgate.net

Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a target for developing anti-inflammatory drugs. nih.gov 2-substituted-1-naphthols are a class of potent 5-lipoxygenase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The structure-activity relationship of these compounds has been extensively studied to optimize their inhibitory potency. nih.gov

Table 1: Enzyme Inhibition by Naphthalene Derivatives

Enzyme Type of Inhibition Key Findings Citations
Urease Not specified Inhibition is a strategy to combat bacterial infections. nih.govnih.gov
Pancreatic Lipase Not specified Ethanolic extracts of Myristica fragrans containing naphthalene derivatives show significant inhibition. nih.govnih.gov
Tyrosinase Competitive 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol is a potent inhibitor. nih.govresearchgate.net
Acetylcholinesterase Mixed-mode Some derivatives show IC50 values in the micromolar range. researchgate.netnih.gov
Lipoxygenase Not specified 2-substituted-1-naphthols are potent inhibitors with IC50 values in the nanomolar range. nih.gov

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K signal pathway, induction of apoptosis, autophagy for specific derivatives)

Naphthalene-butanoate derivatives have been shown to modulate critical intracellular signaling pathways, leading to significant cellular responses such as apoptosis and autophagy. These effects are often linked to their potential as anticancer agents.

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a highly conserved signaling network that is fundamental for cell survival, growth, and proliferation. nih.gov Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Certain dihydroxy-naphthalene derivatives have been found to inhibit the PI3K/Akt/mTOR pathway. nih.gov This inhibition is a key mechanism underlying their pro-apoptotic and autophagic effects in cancer cells. nih.gov

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.govresearchgate.net The induction of apoptosis in cancer cells is a major goal of chemotherapy. Several naphthalene derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov For instance, the naphthalene derivative MS-5 has been shown to induce apoptosis in ovarian cancer cells by interfering with the generation of reactive oxygen species (ROS). nih.gov Other novel 1,8-naphthalimide (B145957) derivatives have also been reported to induce apoptosis in human glioblastoma cells, in some cases by causing G2/M cell cycle arrest. nih.gov The mechanism of apoptosis induction by some terpenoid-like chalcone (B49325) derivatives, which can be considered related structures, has also been investigated, suggesting potential alternative mechanisms beyond direct DNA interaction. rsc.org

Induction of Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. nih.gov It can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.govnih.gov Some dihydroxy-naphthalene derivatives have been shown to induce autophagy in cancer cells, and this autophagy plays a significant role in their pro-apoptotic effects. nih.gov The induction of autophagy by these compounds is linked to the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

Table 2: Modulation of Intracellular Signaling Pathways by Naphthalene Derivatives

Pathway/Process Effect Key Findings Citations
PI3K/Akt/mTOR Pathway Inhibition Dihydroxy-naphthalene derivatives inhibit this pathway, leading to apoptosis and autophagy. nih.govnih.gov
Apoptosis Induction Naphthalene derivatives like MS-5 and 1,8-naphthalimides induce apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov
Autophagy Induction Dihydroxy-naphthalene derivatives induce autophagy, which contributes to their pro-apoptotic activity. nih.gov

Development and Application as Research Probes in Chemical Biology

The unique photophysical properties of naphthalene and its derivatives make them excellent candidates for the development of fluorescent research probes. nih.govresearchgate.net These probes are valuable tools in chemical biology for detecting and imaging various biological molecules and processes. nih.gov

Naphthalene-based fluorescent probes are characterized by their rigid planar structure and extensive π-electron conjugation, which contribute to their high quantum yields and excellent photostability. nih.gov Their hydrophobic nature enhances their sensing and selectivity properties for anions, cations, and target biomolecules. nih.gov The introduction of a naphthalene moiety into a conjugated probe system often leads to improved photostability. nih.gov

These probes have been successfully employed for various applications. For example, a naphthalene-based fluorescent probe, BNBC, has been developed for the cascade recognition of Hg²⁺ and I⁻ ions in aqueous solutions. researchgate.net Another naphthalene derivative fluorescent probe, F6, has been used to create a fluorescent system for the detection of Al³⁺ ions, demonstrating high selectivity and anti-interference ability. mdpi.com The binding of the probe to the metal ion results in a measurable change in fluorescence emission intensity, allowing for quantitative analysis. mdpi.com

The versatility of the naphthalene scaffold allows for structural modifications to fine-tune its optical properties, making it a valuable platform for designing novel fluorescent probes for a wide range of applications in organic electronics and biological imaging. nih.govmdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for Methyl 4-(naphthalen-2-yl)butanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification of 4-(naphthalen-2-yl)butanoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux. To optimize yields:
  • Use anhydrous conditions to prevent hydrolysis of the ester.
  • Employ polar aprotic solvents like DMF to stabilize intermediates (as seen in naphthol derivatization reactions) .
  • Purify via column chromatography or recrystallization using ethyl acetate/hexane mixtures. Monitor reaction progress by TLC (n-hexane:ethyl acetate, 9:1) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm ester and naphthalene proton environments. Discrepancies in aromatic proton signals (e.g., integration ratios) can arise from impurities; use deuterated solvents (CDCl₃) and compare with computational predictions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Resolve ambiguities by cross-referencing with spectral databases .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity. Use C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with substituents at the naphthalene ring (e.g., halogens, hydroxyl groups) or ester chain (e.g., branching). For example, fluorinated analogs (like those in ) alter electronic properties and binding affinity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity). Use standardized protocols with positive/negative controls (e.g., indomethacin) .
  • Computational Modeling : Perform docking studies to predict interactions with target proteins (e.g., COX-2). Validate with mutagenesis or binding assays .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Replicate Studies : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and standardized compound concentrations (IC₅₀ comparisons) .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch purity variations (validate via HPLC) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What advanced methodologies study the environmental degradation of this compound?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Extract metabolites from water/sludge using HLB cartridges. Condition with methanol and elute with acetone .
  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed acids) with triple-quadrupole MS in MRM mode. Use isotopically labeled internal standards (e.g., deuterated analogs) .
  • Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to track half-lives. Compare aerobic vs. anaerobic degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.